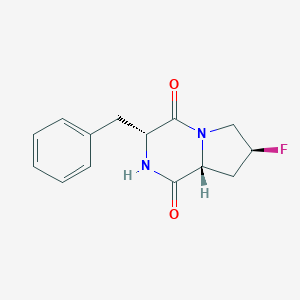
Cyclo(phenylalanyl-4-fluoro-prolyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(phenylalanyl-4-fluoro-prolyl), also known as Cyclo(phenylalanyl-4-fluoro-prolyl), is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.28 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclo(phenylalanyl-4-fluoro-prolyl) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclo(phenylalanyl-4-fluoro-prolyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(phenylalanyl-4-fluoro-prolyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Properties
Cyclo(phenylalanyl-4-fluoro-prolyl) is characterized by a diketopiperazine (DKP) structure, which influences its conformational flexibility and interactions with biological targets. Research indicates that the compound exhibits a boat-like conformation in solution, which is typical for proline-containing cyclic dipeptides . The presence of the 4-fluoro substituent on proline enhances the compound's stability and potential bioactivity.
Medicinal Chemistry Applications
1. Anticancer Activity
Cyclo(phenylalanyl-4-fluoro-prolyl) has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptosis pathways and interference with cellular signaling . For instance, it has been reported to enhance survival rates in radiation-damaged cell lines, indicating potential as a radioprotective agent .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In animal models, cyclo(phenylalanyl-4-fluoro-prolyl) administration resulted in increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting a role in mood regulation and potential applications in treating depression and anxiety disorders . Additionally, it may contribute to preventing neurodegenerative diseases like Alzheimer's by mitigating oxidative stress and promoting neuronal survival.
3. Antimicrobial Properties
Research has also highlighted the antimicrobial effects of cyclo(phenylalanyl-4-fluoro-prolyl). It has been shown to inhibit virulence factor production in Vibrio cholerae, which may be attributed to its interaction with bacterial quorum-sensing mechanisms . This property positions it as a potential candidate for developing novel antimicrobial agents.
Case Studies and Experimental Findings
Eigenschaften
CAS-Nummer |
131176-01-7 |
|---|---|
Molekularformel |
C14H15FN2O2 |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
GBONPFZXBBXCLT-QJPTWQEYSA-N |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Isomerische SMILES |
C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F |
Kanonische SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Synonyme |
c(Phe-FPro) cyclo(Phe-4-F-Pro) cyclo(phenylalanyl-4-fluoro-prolyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















